Benzyl 2-(cyclopentylamino)acetate

Description

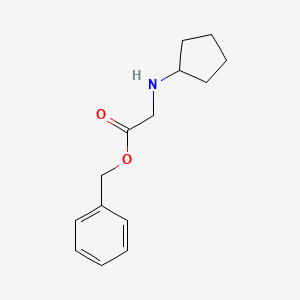

Benzyl 2-(cyclopentylamino)acetate is an ester derivative of 2-(cyclopentylamino)acetic acid, featuring a benzyl group esterified to the carboxylic acid moiety. The compound’s structure includes a secondary amine (cyclopentylamino group) attached to the α-carbon of the acetic acid backbone.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl 2-(cyclopentylamino)acetate |

InChI |

InChI=1S/C14H19NO2/c16-14(10-15-13-8-4-5-9-13)17-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |

InChI Key |

SXPQNXBRILCALP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(cyclopentylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethylamine with cyclopentylglycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(cyclopentylamino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine derivative.

Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.

Scientific Research Applications

Benzyl 2-(cyclopentylamino)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 2-(cyclopentylamino)acetate with key analogs based on molecular structure, functional groups, and properties inferred from the evidence.

Structural and Functional Group Comparisons

Benzyl Phenyl Acetate (CAS 102-16-9) Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol Functional Groups: Ester (benzyl), phenyl. Key Differences: Lacks the cyclopentylamino group, resulting in reduced nitrogen-based reactivity.

Benzyl 2-[(2-aminoacetyl)amino]acetate (CAS 1842-55-3) Molecular Formula: C₁₁H₁₄N₂O₃ Molecular Weight: 222.24 g/mol Functional Groups: Ester (benzyl), amide, primary amine. Key Differences: Contains a glycylglycine-like backbone with two amide bonds, contrasting with the single secondary amine in the target compound. This structure may influence solubility and hydrogen-bonding capacity .

Ethyl 2-(3-(cyclopentylamino)oxetan-3-yl)acetate Functional Groups: Ester (ethyl), cyclopentylamino, oxetane ring. Key Differences: The ethyl ester and oxetane ring introduce steric and electronic variations. Ethyl esters are generally less lipophilic than benzyl esters, which could affect membrane permeability .

Benzyl 2-(diethoxyphosphoryl)acetate (CAS 7396-44-3) Molecular Formula: C₁₃H₁₉O₅P Molecular Weight: 286.26 g/mol Functional Groups: Ester (benzyl), phosphoryl.

Physicochemical Properties

A comparison of select properties from analogous compounds:

Research Findings and Methodological Considerations

- Molecular Docking: Tools like AutoDock Vina () could predict the binding affinity of this compound to biological targets, leveraging its amine group for hydrogen bonding .

- Toxicity and Safety : Analogous benzyl esters (e.g., ) exhibit low acute toxicity but may require precautions due to environmental hazards .

Data Tables for Key Analogs

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Functional Groups |

|---|---|---|---|

| Benzyl Phenyl Acetate | 102-16-9 | C₁₅H₁₄O₂ | Ester, phenyl |

| Benzyl 2-[(2-aminoacetyl)amino]acetate | 1842-55-3 | C₁₁H₁₄N₂O₃ | Ester, amide, amine |

| Benzyl 2-(diethoxyphosphoryl)acetate | 7396-44-3 | C₁₃H₁₉O₅P | Ester, phosphoryl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.